molecular formula C7H4BrClN2 B2694470 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine CAS No. 1785263-68-4

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine

Cat. No.: B2694470
CAS No.: 1785263-68-4
M. Wt: 231.48
InChI Key: UZOKEVNNFGFPRN-UHFFFAOYSA-N
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Description

6-Bromo-1-chloropyrrolo[1,2-a]pyrazine is a high-value fused heterocyclic compound serving as a versatile building block in organic synthesis and drug discovery. The molecular structure incorporates both bromo and chloro substituents, making it an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to generate more complex structures . This compound is part of the pyrrolo[1,2-a]pyrazine chemical family, which has been identified as a promising scaffold for creating chemical libraries with distinctive substitution patterns for biological screening . Researchers are exploring this chemical territory for developing novel therapeutic agents; related derivatives have demonstrated potent biological activity, including selective inhibition of human lymphoma cell viability, highlighting the potential of this core structure in anticancer research . The properties of the pyrrolopyrazine scaffold also make it a candidate for developing advanced organic materials. Its planar, π-conjugated system is beneficial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) . The presence of halogen atoms at key positions allows for precise functionalization to tune optical and electronic properties. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-chloropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-2-1-5-7(9)10-3-4-11(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOKEVNNFGFPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2Br)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Computational Elucidation of Pyrrolo 1,2 a Pyrazine Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific data for 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine is not available, the analysis of related structures demonstrates the utility of this technique. For instance, ¹H and ¹³C NMR data for compounds like 3-Bromo-7-chloropyrrolo[1,2-a]quinoxaline provide insight into how chemical shifts and coupling constants are used to determine the substitution pattern on the heterocyclic core. nih.gov

In a typical ¹H NMR spectrum of a pyrrolo[1,2-a]pyrazine (B1600676) derivative, protons on the aromatic rings would exhibit distinct chemical shifts and coupling patterns (e.g., doublets, doublets of doublets) that allow for their precise assignment. Similarly, ¹³C NMR provides the chemical shifts for each unique carbon atom in the molecule, including those substituted with bromine and chlorine, which are influenced by the electronegativity of the halogens.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrroloquinoxaline Derivative Interactive Data Table

Compound Name Nucleus Solvent Chemical Shifts (δ ppm) and Coupling Constants (J Hz)
3-Bromo-7-chloropyrrolo[1,2-a]quinoxaline nih.gov ¹H CDCl₃ 8.78 (s, 1H), 7.96 (d, J = 2.4 Hz, 1H), 7.82 (dd, J = 2.8, 0.8 Hz, 1H), 7.74 (d, J = 8.8 Hz, 1H), 7.49 (dd, J = 8.8, 2.4 Hz, 1H), 6.91 (d, J = 2.8 Hz, 1H)

| 3-Bromo-7-chloropyrrolo[1,2-a]quinoxaline nih.gov | ¹³C | CDCl₃ | 145.02, 136.68, 131.24, 129.73, 128.51, 126.05, 123.82, 116.86, 114.69, 114.61, 96.10 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LCMS)

Mass spectrometry is critical for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

For This compound , the expected molecular formula would be C₇H₄BrClN₂. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster in the mass spectrum, confirming the presence of these halogens.

While direct data is absent for the target compound, HRMS data for the related 3-Bromo-7-chloropyrrolo[1,2-a]quinoxaline (C₁₁H₆BrClN₂) shows a calculated m/z for [M+H]⁺ of 280.9476, with a found value of 280.9473, demonstrating the accuracy of the technique. nih.gov Similarly, predicted mass-to-charge ratios for adducts of 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine, such as [M+H]⁺ and [M+Na]⁺, are available and serve as a reference. uni.lu

Table 2: Predicted m/z Values for Adducts of a Related Pyrrolo[1,2-a]pyrazine Derivative Interactive Data Table

Compound Name Adduct Predicted m/z
6-bromo-1-methoxypyrrolo[1,2-a]pyrazine uni.lu [M+H]⁺ 226.98146
6-bromo-1-methoxypyrrolo[1,2-a]pyrazine uni.lu [M+Na]⁺ 248.96340
6-bromo-1-methoxypyrrolo[1,2-a]pyrazine uni.lu [M-H]⁻ 224.96690

| 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine uni.lu | [M+NH₄]⁺ | 244.00800 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify functional groups and analyze the vibrational modes of a molecule. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching vibrations within the aromatic rings, and C-Br and C-Cl stretching vibrations at lower frequencies.

Computational methods can be used to calculate theoretical IR spectra, which can then be compared with experimental data. Studies on related imidazo[1,2-a]pyrazinediones have shown a good agreement between IR spectra computed using DFT methods (like B3LYP) and observed FTIR spectra, aiding in the assignment of vibrational bands. nih.gov

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique would be the ultimate method to confirm the connectivity and substitution pattern of this compound.

Although no crystallographic data exists for the target molecule, studies on other complex brominated heterocyclic systems, such as (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide, illustrate how X-ray diffraction is used to determine ring conformations, dihedral angles, and hydrogen bonding networks in the crystal lattice. researchgate.net Such an analysis for this compound would reveal the planarity of the fused ring system and how the molecules pack in the solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to predict a wide range of molecular properties. DFT calculations could be employed to predict the optimized geometry, electronic structure, and spectroscopic properties of this compound.

For example, DFT has been used to calculate the ¹⁵N and ¹³C NMR chemical shifts of halogenated purine (B94841) nucleosides, showing that including solvation effects significantly improves the accuracy of the predictions when compared to experimental values. nih.gov Similar calculations for the target compound could predict its NMR spectrum, aiding in experimental assignment. Furthermore, DFT can be used to calculate vibrational frequencies to help interpret IR and Raman spectra. researchgate.net

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. While the pyrrolo[1,2-a]pyrazine core is largely rigid, MD simulations can be valuable for understanding how these molecules interact with other molecules, such as biological macromolecules.

For instance, MD simulations have been used to assess the stability of a pyrrolo[1,2-a]quinazoline derivative when bound to the active site of the DNA gyrase B enzyme from Mycobacterium tuberculosis. nih.govresearchgate.net These simulations showed that the derivative formed a stable complex, highlighting its potential as an inhibitor. A similar approach could be used to explore the potential interactions of this compound with specific biological targets.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

General Biological Activity Profile of Pyrrolopyrazines as a Privileged Scaffold

The fusion of a five-membered pyrrole (B145914) ring with a six-membered pyrazine (B50134) ring creates a unique bicyclic structure with a rich electronic nature, making it a key pharmacophore in drug discovery. researchgate.net Compounds featuring this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects. researchgate.netontosight.ai

The versatility of the pyrrolopyrazine scaffold allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological functions. This adaptability has led to the development of numerous derivatives with enhanced potency and selectivity for specific targets. researchgate.net Researchers have classified pyrrolopyrazines into different chemical categories, noting that derivatives of pyrrolo[1,2-a]pyrazine (B1600676) are frequently associated with antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives often exhibit potent kinase inhibition. researchgate.netresearchgate.net This inherent biological diversity underscores the importance of the pyrrolopyrazine framework as a foundational structure in the development of novel therapeutic agents.

Biological Activity Associated Pyrrolopyrazine Isomer Therapeutic Potential
Kinase Inhibition5H-pyrrolo[2,3-b]pyrazineAnticancer, Anti-inflammatory
AntimicrobialPyrrolo[1,2-a]pyrazineAntibacterial, Antifungal
AntiviralPyrrolo[1,2-a]pyrazineAnti-infective
AntitumorGeneral Pyrrolopyrazine ScaffoldAnticancer
AntioxidantGeneral Pyrrolopyrazine ScaffoldNeuroprotective, Anti-inflammatory

Detailed Mechanistic Studies of Specific Biological Activities

Pyrrolopyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.netnih.gov The primary mechanism of action for these inhibitors is competitive binding to the ATP-binding site within the kinase domain. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. mdpi.com

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these inhibitors. For instance, research on 5H-pyrrolo[2,3-b]pyrazine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors revealed that the pyrrolopyrazine scaffold is crucial for binding activity. researchgate.net Modifications on different parts of the molecule, such as the solvent-exposed region, can significantly impact inhibitory activity. In one study, substituting a methyl group on a pyrazole (B372694) moiety with an unsubstituted pyrazole ring led to a dramatic increase in activity against FGFR1. mdpi.com Similarly, tricyclic pyrrolopyrazines have been investigated as Janus kinase (JAK) inhibitors, with efforts focused on achieving selectivity for JAK1 over JAK2 to develop orally bioavailable therapeutic agents. nih.gov

Pyrrolopyrazine Derivative Target Kinase Key SAR Finding Resulting Activity
5H-pyrrolo[2,3-b]pyrazine AnalogFGFR1Substitution on the pyrazole ringIC50 = 0.6 nM mdpi.com
1-cyclohexyl-6H-pyrrolo[2,3-e] researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazineJAK1/JAK2Tricyclic core modificationImproved selectivity for JAK1 over JAK2 nih.gov
Pyrrolo[2,3-d]pyrimidine Analog (5k)EGFR, Her2, VEGFR2, CDK2HalogenationIC50 values ranging from 40 to 204 nM nih.gov

The inhibition of protein kinases by pyrrolopyrazine derivatives directly translates to the modulation of intracellular signaling pathways that govern cell fate. nih.gov Cellular signaling is a complex network that controls fundamental processes, and its dysregulation is a hallmark of many diseases, particularly cancer. nih.govnih.gov

By targeting kinases such as EGFR, VEGFR, and JAK, these compounds can disrupt critical signaling cascades. nih.govnih.gov For example, inhibiting the JAK family of non-receptor tyrosine kinases interferes with the JAK-STAT signaling pathway, which is vital for cytokine-mediated signals involved in inflammation and malignancy. nih.gov Similarly, inhibition of receptor tyrosine kinases like EGFR blocks downstream pathways such as the Ras-Raf-MEK-ERK and PI3K/AKT/mTOR pathways. nih.govnih.gov These pathways are central to regulating cell proliferation, survival, and differentiation. The ability of pyrrolopyrazine derivatives to interfere with these networks forms the basis of their therapeutic potential in oncology and inflammatory diseases.

Pyrrolopyrazine derivatives, particularly those with the pyrrolo[1,2-a]pyrazine-1,4-dione structure, have shown significant antimicrobial properties. researchgate.net The mechanisms underlying this activity can be multifaceted. Some studies suggest that these compounds may act by inhibiting the formation of bacterial cell walls and membranes. researchgate.net Another identified mechanism is the inhibition of quorum sensing, a bacterial communication process that regulates virulence factor production and biofilm formation. researchgate.net By disrupting these pathways, pyrrolopyrazine derivatives can attenuate bacterial pathogenicity.

In the antiviral domain, pyrrolopyrazines are considered structural analogues of purine (B94841) bases, suggesting they may interfere with viral nucleic acid synthesis. mdpi.com Some derivatives have demonstrated activity against viruses such as the influenza virus. mdpi.com Molecular docking studies propose that a plausible mechanism of action involves the inhibition of crucial viral enzymes like neuraminidase, which is essential for the release of new virus particles from infected cells. mdpi.com Other studies on related pyrrolopyrimidine derivatives have explored their action against the viral polymerase enzymes of rotavirus and coxsackievirus. nih.gov

Derivative Class Target Organism/Virus Proposed Mechanism of Action Reference Compound/Activity
Pyrrolo[1,2-a]pyrazine-1,4-dionesBacteria (e.g., P. mirabilis, E. coli)Quorum Sensing Inhibition, Cell Wall DegradationActive against various bacteria researchgate.netresearchgate.net
Pyrrolo[2,1-f] researchgate.netmdpi.comnih.govtriazinesInfluenza A (H1N1)Neuraminidase InhibitionIC50 = 4 µg/mL mdpi.com
Pyrrolo[2,3‑d]pyrimidinesRotavirus, Coxsackievirus B4Viral Polymerase InhibitionSignificant antiviral activity observed nih.gov

The antitumor activity of pyrrolopyrazine derivatives is often mediated by their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. ontosight.aimetu.edu.tr These mechanisms are frequently linked to their kinase inhibitory function but can also involve other cellular targets.

Several studies have shown that pyrrolopyrimidine derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. nih.govmdpi.com This includes the upregulation of pro-apoptotic proteins like Bax and the executioner caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com An increased Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the caspase cascade, culminating in cell death. metu.edu.tr

Furthermore, these compounds can exert cytostatic effects by arresting the cell cycle at specific checkpoints. nih.govresearchgate.net For example, treatment of cancer cells with certain halogenated pyrrolo[3,2-d]pyrimidines has been shown to cause cell accumulation in the G2/M phase. nih.gov Other derivatives induce arrest in the G0-G1 phase, preventing cells from entering the DNA synthesis (S) phase. nih.gov By blocking cell cycle progression, these compounds effectively inhibit the uncontrolled proliferation characteristic of cancer. nih.gov

Compound Cell Line Effect on Cell Cycle Apoptotic Mechanism
Pyrrolo[2,3-d]pyrimidine 5kHepG2 (Liver Cancer)G0-G1 ArrestIncreased Caspase-3 and Bax, Decreased Bcl-2 nih.govmdpi.com
Halogenated pyrrolo[3,2-d]pyrimidine 1MDA-MB-231 (Breast Cancer)G2/M ArrestMinimal apoptosis observed nih.gov
Halogenated pyrrolo[3,2-d]pyrimidine 2MDA-MB-231 (Breast Cancer)G2/M ArrestRobust apoptosis induction nih.gov
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast Cancer)Not specifiedIncreased Bax, Decreased Bcl-2 metu.edu.tr

Certain pyrrolopyrazine derivatives have been identified as potent antioxidants capable of mitigating oxidative stress, which is implicated in numerous pathological conditions. scispace.com The primary mechanism for this activity is often direct free radical scavenging.

Studies on pyrrolo[1,2-A]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), a diketopiperazine, demonstrated strong scavenging activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive species like nitric oxide (NO). scispace.com The scavenging capacity was shown to be concentration-dependent. scispace.com Computational studies on pyrrolo[2,3-b]quinoxaline derivatives have further elucidated their potential, indicating that some compounds are effective scavengers of the highly reactive hydroxyl radical (HO•) in both lipid and aqueous physiological environments. rsc.org

Beyond direct scavenging, some related heterocyclic compounds, such as chalcones with a pyrazine ring, may exert a bifunctional antioxidant role. mdpi.com This can involve not only direct radical neutralization but also the activation of cellular antioxidant defense systems, such as the Keap1/Nrf2 pathway, which upregulates the expression of various antioxidant enzymes. mdpi.com

Derivative Assay/Radical Observed Activity Proposed Mechanism
Pyrrolo[1,2-A]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)DPPH Radical72.48% scavenging at 500 µg/mL scispace.comDirect Radical Scavenging
Pyrrolo[1,2-A]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Nitric Oxide (NO) Radical73.03% scavenging at 500 µg/mL scispace.comDirect Radical Scavenging
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateHydroxyl (HO•) RadicalHigh rate constant (8.56 × 10⁸ M⁻¹ s⁻¹) rsc.orgDirect Radical Scavenging
Pyrazine Derivatives of ChalconesH₂O₂-induced stressCellular protectionDirect Scavenging & potential Keap1/Nrf2 pathway activation mdpi.com

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated potential as modulators of inflammatory pathways. Research has indicated that these compounds can influence the production and activity of key inflammatory mediators, suggesting a basis for their anti-inflammatory effects.

One of the identified mechanisms involves the inhibition of pro-inflammatory cytokines. For instance, certain functionalized pyrrolo[1,2-a]pyrazines have been shown to exhibit moderate in vitro anti-inflammatory activity through the inhibition of Interleukin-6 (IL-6). IL-6 is a pleiotropic cytokine with a central role in regulating the inflammatory response. Further studies on related fused pyrrole systems have revealed the potential to inhibit other key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov The suppression of these cytokines is a critical therapeutic strategy in a number of inflammatory diseases. nih.gov

In addition to cytokine modulation, the inhibition of enzymes involved in the inflammatory cascade is another potential pathway for pyrrolo[1,2-a]pyrazine derivatives. Docking studies on related fused pyrrole compounds have suggested a potential interaction with cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Furthermore, derivatives of the related pyrrolo[1,2-a] researchgate.netzsmu.edu.uanih.govtriazolo-(triazino-)[c]quinazoline scaffold have been identified as inhibitors of lipoxygenase (LOX), another crucial enzyme in the inflammatory pathway that produces leukotrienes. zsmu.edu.ua These findings suggest that the anti-inflammatory activity of this class of compounds may be multi-faceted, involving the modulation of both cytokine signaling and enzymatic pathways.

Table 1: Investigated Anti-inflammatory Targets for Pyrrolo[1,2-a]pyrazine and Related Fused Pyrrole Scaffolds


TargetScaffoldObserved EffectReference
Interleukin-6 (IL-6)Pyrrolo[1,2-a]pyrazineModerate Inhibition asianpubs.org
Tumor Necrosis Factor-alpha (TNF-α)Fused Pyrrole SystemsInhibition nih.gov
Interleukin-1 beta (IL-1β)Fused Pyrrole SystemsInhibition nih.gov
Cyclooxygenase-2 (COX-2)Fused Pyrrole SystemsPotential Interaction (Docking) nih.gov
Lipoxygenase (LOX)Pyrrolo[1,2-a][1,2,4]triazolo-(triazino-)[c]quinazolineInhibition researchgate.net

Neuroprotective and CNS-Related Mechanistic Studies

The pyrrolo[1,2-a]pyrazine scaffold is also being explored for its potential in the central nervous system (CNS), with studies pointing towards neuroprotective and other CNS-related activities. The mechanisms underlying these effects are diverse and involve interactions with various neuronal targets.

One area of investigation is the interaction of these compounds with the translocator protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane of glial cells. TSPO is considered a promising target for the development of neuropsychotropic drugs, and its ligands have been shown to possess anxiolytic, antidepressant, and neuroprotective properties. nih.gov N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives have been designed and synthesized as new TSPO ligands, with some compounds demonstrating significant anxiolytic activity in preclinical models. nih.gov

Furthermore, related pyrazine-containing compounds, such as tetramethylpyrazine, have been extensively studied for their neuroprotective effects in models of CNS diseases. These effects are attributed to a multitude of mechanisms, including the inhibition of oxidative stress, inflammation, apoptosis, calcium overload, and glutamate-induced excitotoxicity. nih.gov

The modulation of specific receptor systems is another avenue through which pyrrolo[1,2-a]pyrazine derivatives may exert their CNS effects. For example, a series of phenylethynyl-pyrrolo[1,2-a]pyrazines has been investigated as antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). asianpubs.org mGluR5 is implicated in various neurological and psychiatric disorders, and its modulation represents a key therapeutic strategy. Additionally, related pyrimido-pyrrolo-oxazine derivatives have been explored as inhibitors of the mechanistic target of rapamycin (B549165) (mTOR) kinase, a pathway that is dysregulated in several CNS disorders, including epilepsy and Alzheimer's disease. unimi.it

Comprehensive Structure-Activity Relationship (SAR) Analysis of 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine and its Derivatives

The biological activity of pyrrolo[1,2-a]pyrazine derivatives is intricately linked to their chemical structure. The nature, position, and stereochemistry of substituents on the heterocyclic core can profoundly influence their potency, selectivity, and pharmacokinetic properties.

Impact of Halogenation (Bromine and Chlorine) on Biological Activity and Selectivity

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. nih.gov However, the effect of halogenation on the pyrrolo[1,2-a]pyrazine scaffold appears to be context-dependent.

In some instances, halogenation has been shown to be beneficial. For example, a study on the antifungal properties of pyrrolo[1,2-a]pyrazines revealed that brominated derivatives exhibited greater activity than their non-halogenated counterparts. This suggests that the presence of bromine can enhance the desired biological effect in certain therapeutic areas.

Influence of Substituent Effects on Pyrrole and Pyrazine Rings on Target Binding and Efficacy

Studies on pyrrolo[1,2-a]pyrazine derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) have provided insights into the influence of substituents at position 7. It was found that analogs with longer alkyl chains at this position demonstrated stronger inhibitory effects on insulin-induced HIF-1α accumulation. nih.gov The introduction of a phenyl ring at this position, however, led to a reduction in activity. Interestingly, aromatic substituents connected via a suitable alkyl linker, such as benzyl (B1604629) and phenethyl groups, resulted in enhanced HIF-1α inhibitory activities. nih.gov

In the context of mGluR5 antagonism, a 3D-QSAR study of phenylethynyl-pyrrolo[1,2-a]pyrazines highlighted several key structural features for activity. The analysis indicated that electropositive groups on the aryl substituent are beneficial for enhancing activity. asianpubs.org Furthermore, substituents on other parts of the molecule that can act as hydrogen bond acceptors also contribute to high activity. Conversely, bulky substituents were found to be unfavorable for binding to the mGluR5 receptor. asianpubs.org

Table 2: Influence of Substituents on the Biological Activity of Pyrrolo[1,2-a]pyrazine Derivatives


TargetPosition of SubstitutionFavorable SubstituentsUnfavorable SubstituentsReference
HIF-1αPosition 7Longer alkyl chains, Benzyl, PhenethylPhenyl nih.gov
mGluR5Aryl substituentElectropositive groupsBulky groups nih.gov
mGluR5Other positionsHydrogen bond acceptors, Hydrophilic groupsBulky groups nih.gov
Human Lymphoma U937 Cellso-position of aromatic ringMethoxy groupHalogens zsmu.edu.ua

Stereochemical Considerations and Their Role in Biological Interactions

Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral environments. For the pyrrolo[1,2-a]pyrazine scaffold, the spatial arrangement of substituents can have a profound impact on biological interactions.

A study on perhydropyrrolo[1,2-a]pyrazine derivatives as anticonvulsant agents revealed that the absolute configuration at the stereogenic centers was crucial for activity. Specifically, the (S,S) absolute configuration was identified as a necessary structural feature for high anticonvulsant efficacy in preclinical models of epilepsy. researchgate.net This highlights that even subtle changes in the three-dimensional structure of the molecule can lead to significant differences in biological response, likely due to the specific orientation required for optimal binding to the biological target. While specific studies on the stereochemistry of this compound are not available, these findings underscore the potential importance of stereochemical considerations in the design and development of new derivatives based on this scaffold.

Ligand-Protein Interaction Profiling via Co-crystallography and Computational Docking

To understand the molecular basis of the biological activity of pyrrolo[1,2-a]pyrazine derivatives and to guide the design of more potent and selective compounds, computational methods such as molecular docking are frequently employed. These techniques predict the preferred binding orientation of a ligand to its target protein and estimate the strength of the interaction.

Molecular docking studies have been utilized to investigate the binding of various pyrrolo[1,2-a]pyrazine derivatives to a range of biological targets. For instance, docking simulations of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides with the translocator protein (TSPO) were used to guide the design of new ligands with potential anxiolytic properties. nih.gov In the field of anti-inflammatory research, docking studies of substituted pyrrolo[1,2-a] researchgate.netzsmu.edu.uanih.govtriazolo-(triazino-)[c]quinazolines with lipoxygenase have helped to identify key interactions with amino acid residues in the enzyme's active site. zsmu.edu.ua

Furthermore, molecular docking has been applied to elucidate the binding modes of pyrrolo[2,1-f] researchgate.netzsmu.edu.uanih.govtriazine derivatives with viral neuraminidase, suggesting a plausible mechanism for their antiviral activity. mdpi.com In oncology research, docking studies of pyrrolo[3,2-d]pyrimidine derivatives with EGFR and CDK2 have been conducted to understand their antiproliferative activity. nih.gov While co-crystal structures of this compound with a specific target are not publicly available, these computational studies on related scaffolds provide a valuable framework for predicting potential binding interactions and for the rational design of new derivatives.

Applications and Future Directions in Chemical Research

The Role of 6-Bromo-1-chloropyrrolo[1,2-a]pyrazine as a Versatile Synthetic Intermediate

The strategic placement of two distinct halogen atoms on the pyrrolo[1,2-a]pyrazine (B1600676) core makes this compound a highly valuable and versatile intermediate in synthetic organic chemistry. The bromine and chlorine substituents serve as reactive handles for a variety of cross-coupling reactions, allowing for the selective introduction of diverse functional groups and the construction of complex molecular architectures.

The differential reactivity of carbon-bromine and carbon-chlorine bonds can be exploited for sequential, site-selective modifications, typically using palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. nih.govuzh.chresearchgate.net For instance, the more reactive C-Br bond can be preferentially coupled under specific catalytic conditions, leaving the C-Cl bond intact for a subsequent transformation. This regioselective functionalization is crucial for building libraries of compounds with systematic structural variations, which is fundamental for structure-activity relationship (SAR) studies. researchgate.netnih.gov The ability to introduce aryl, heteroaryl, alkyl, and alkynyl groups at specific positions on the scaffold is essential for tuning the electronic and steric properties of the final molecules for various applications. nih.govnih.gov

Design and Synthesis of Advanced Analogues for Specific Research Probes

The pyrrolo[1,2-a]pyrazine scaffold provides a rigid framework that can be systematically decorated with substituents to create advanced analogues for use as specific research probes. The synthesis of new chemical libraries with diverse substitution patterns is a key strategy for exploring new biological activities. nih.gov By starting with a core like this compound, chemists can generate a multitude of derivatives to probe biological systems.

For example, fluorescent probes can be designed by attaching fluorophores to the pyrrolopyrazine core. The inherent optical properties of some pyrrolopyrazine derivatives, such as blue fluorescence, make them suitable for bioimaging applications. nih.gov Furthermore, by incorporating specific functionalities, these probes can be targeted to particular enzymes or receptors, allowing for the visualization and study of biological processes. The systematic synthesis of analogues helps in understanding the molecular interactions that govern biological activity, paving the way for the development of more potent and selective agents. nih.govnih.gov

Potential for Development as Pharmacological Tool Compounds

The pyrrolo[1,2-a]pyrazine ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govscientific.netresearchgate.net This makes them excellent candidates for development as tool compounds—selective molecules used to study the function of proteins and biological pathways.

Key Therapeutic Areas for Pyrrolopyrazine Derivatives:

Therapeutic AreaTarget/Activity
Oncology Kinase inhibition (e.g., FGFR, Jak1), apoptosis induction. researchgate.netnih.govnih.gov
Neuroscience Anxiolytic activity (TSPO ligands), mGluR5 antagonists. nih.govresearchgate.netasianpubs.org
Infectious Diseases Antibacterial, antifungal, and antiviral activities. researchgate.net
Inflammation Inhibition of inflammatory mediators like IL-6. scientific.net

For instance, specific pyrrolopyrazine derivatives have been identified as potent inhibitors of protein kinases, a class of enzymes often dysregulated in cancer. researchgate.netnih.gov Structure-based drug design, guided by X-ray crystallography of inhibitors bound to their target enzymes, has enabled the optimization of these compounds to improve potency and selectivity. nih.govmdpi.com The development of such selective inhibitors provides invaluable tools for dissecting the roles of specific kinases in cell signaling and disease progression. researchgate.net Similarly, pyrrolopyrazine-based ligands for the translocator protein (TSPO) have shown promise as anxiolytic agents, offering a potential alternative to benzodiazepines. nih.govresearchgate.net

Exploration in Optoelectronic and Material Science Applications for Pyrrolopyrazine Scaffolds

Beyond pharmacology, the unique electronic properties of the pyrrolo[1,2-a]pyrazine scaffold have attracted significant interest in the field of materials science. These nitrogen-rich heterocyclic systems often exhibit favorable charge transfer characteristics, making them suitable for optoelectronic applications. rsc.org

Researchers have designed and synthesized pyrrolopyrazine-based π-conjugated materials for use in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.orgnih.gov By modifying the donor and acceptor groups attached to the core scaffold, scientists can tune the frontier molecular orbital energy levels (HOMO-LUMO gap) to optimize light absorption and charge transport properties. nih.gov Theoretical studies using density functional theory (DFT) have been employed to predict the optoelectronic properties of new designs, accelerating the discovery of materials with enhanced performance. nih.gov

Furthermore, certain derivatives have been shown to possess unique photophysical properties, such as blue emission, which are valuable for developing new fluorophores for various applications, including bioimaging and sensors. nih.gov The rigid, fused-ring structure contributes to the chemical and thermal stability often required for materials used in electronic devices. rsc.org

Emerging Methodologies for Pyrrolopyrazine Research

The growing interest in pyrrolo[1,2-a]pyrazine systems has spurred the development of novel and efficient synthetic methodologies to construct and functionalize this scaffold. Traditional methods are being supplemented by more advanced strategies that offer greater efficiency, diversity, and atom economy.

Key emerging synthetic approaches include:

Multicomponent Reactions: These reactions, such as [4+1+1] annulation approaches, allow for the rapid assembly of complex, multi-functionalized pyrrolopyrazine skeletons from simple starting materials in a single step. nih.govrsc.org

Palladium-Catalyzed Reactions: Pd-catalyzed cyclization and cross-coupling reactions remain a cornerstone for both building the core structure and for its subsequent functionalization. mdpi.comscientific.net

Domino Reactions: Cascade reaction sequences that form multiple chemical bonds in one pot are being developed to streamline the synthesis of highly substituted derivatives. rsc.org

1,3-Dipolar Cycloadditions: This classical reaction continues to be a powerful tool for constructing the pyrrolopyrazine ring system from azomethine ylides. acs.org

These advanced synthetic methods not only provide more efficient access to known compounds but also open up new areas of chemical space, enabling the creation of previously inaccessible analogues. nih.govmdpi.com

Future Perspectives and Challenges in the Comprehensive Understanding and Utilization of Pyrrolo[1,2-a]pyrazine Systems in Academic Research

The field of pyrrolo[1,2-a]pyrazine research is poised for significant growth, yet several challenges and opportunities remain. A primary challenge is the full elucidation of the mechanisms of action for many of its bioactive derivatives. researchgate.net While numerous compounds show potent effects in cellular assays, a deeper understanding of their molecular targets and downstream pathways is often needed.

Future research will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: While initial SAR studies have been conducted, more comprehensive investigations are needed to build robust models that can guide the rational design of new compounds with improved properties. researchgate.netresearchgate.net

Target Identification: For compounds with interesting phenotypes but unknown targets, advanced chemical biology techniques will be crucial for target deconvolution.

Expansion of Applications: The exploration of pyrrolopyrazine scaffolds in areas like agrochemicals, catalysis, and advanced materials is still in its early stages and represents a significant opportunity for growth.

Green Chemistry: Developing more sustainable and environmentally friendly synthetic routes to these compounds will be an ongoing priority.

Addressing these challenges will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, pharmacology, and materials science. The continued investigation of the versatile pyrrolo[1,2-a]pyrazine system promises to yield new scientific insights and valuable chemical entities for a wide range of applications.

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsYieldReference
N-AlkylationK₂CO₃, DMF, 80°C65–75%
CyclizationNH₄OAc, AcOH, reflux70–85%
BrominationPd(OAc)₂, PPh₃, aryl bromide50–60%

How can researchers validate the structural integrity of this compound?

Combine X-ray crystallography for unambiguous confirmation of regiochemistry (e.g., bromine at C6, chlorine at C1) with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₇H₄BrClN₂: 248.91) . ¹H/¹³C NMR should show distinct peaks for the pyrrolopyrazine core (e.g., deshielded protons near electronegative substituents). Cross-validate with IR for functional groups (e.g., C-Br stretch ~550 cm⁻¹) .

Advanced Research Questions

What strategies enable regioselective functionalization of the pyrrolo[1,2-a]pyrazine scaffold?

  • C6 Bromination : Use Pd-catalyzed coupling with aryl bromides under mild conditions (e.g., 80°C in DMF) to retain chlorine at C1 .
  • C3 Functionalization : Employ Fischer carbene complexes for cycloaddition reactions, enabling access to fluorescent derivatives (e.g., pyrimidine-fused analogs) .
  • N-Heterocycle Modification : Introduce phosphonate groups via 1,3-dipolar cycloaddition with alkyne precursors, as demonstrated for related pyrrolopyrazines .

Challenges : Competing reactivity at N2 or C7 may require protecting groups (e.g., SEM or Boc) .

How can mechanistic studies resolve contradictions in reported reaction yields?

Discrepancies in bromination yields (e.g., 50–90% ) may arise from:

  • Catalyst decomposition : Monitor Pd(OAc)₂ stability via in situ XAS spectroscopy.
  • Solvent effects : Test polar aprotic (DMF) vs. ethers (THF) to optimize electron-deficient aryl coupling partners.
  • Substrate purity : Use HPLC to verify starting material integrity, as trace impurities (e.g., residual acetate) can inhibit catalysis .

Q. Table 2: Yield Optimization Variables

VariableImpactOptimal Condition
Catalyst loading≤5 mol% Pd avoids side reactions2 mol% Pd(OAc)₂
TemperatureHigher temps favor aryl bromide activation80–100°C
LigandPPh₃ vs. JohnPhos for steric controlPPh₃ for C6 selectivity

What role does this compound play in medicinal chemistry?

The compound serves as a versatile intermediate for bioactive molecules:

  • Anticancer agents : Introduce sulfonamide or quinoline groups at C3/C7 to enhance DNA intercalation .
  • Kinase inhibitors : Functionalize with pyridine or imidazole moieties to target ATP-binding pockets .
  • PK/PD studies : Radiolabel the bromine (⁷⁶Br) for in vivo tracking .

Caution : Assess metabolic stability early; chlorine at C1 may reduce hepatic clearance vs. fluorine analogs .

How can spectral data conflicts be resolved for halogenated pyrrolopyrazines?

  • NMR shifts : Compare experimental data (e.g., C6-Br δC ~110 ppm) with DFT-calculated chemical shifts .
  • Mass spectrometry : Use NIST reference spectra (e.g., electron ionization fragmentation patterns) to distinguish isomers .
  • X-ray vs. computational models : Overlay crystallographic data with Gaussian-optimized geometries to validate tautomeric forms .

Methodological Guidance

What analytical techniques are critical for purity assessment?

  • HPLC-UV/HRMS : Detect trace impurities (e.g., dehalogenated byproducts) with ≤0.5% detection limits .
  • Elemental analysis : Confirm Br/Cl stoichiometry (theoretical %Br: 32.1%; %Cl: 14.3%) .
  • TGA/DSC : Monitor thermal stability; decomposition >200°C indicates robust crystallinity .

How to design a diversity-oriented library using this scaffold?

  • Core diversification : Combine parallel synthesis (e.g., Suzuki-Miyaura at C6) with late-stage functionalization (e.g., C-H activation at C3) .
  • Table 3: Example Derivatives
DerivativeSynthetic RouteApplication
6-Bromo-1-Cl-3-nitroHNO₃/H₂SO₄ nitrationNitroreductase probes
6-Aryl-1-Cl-7-CF₃Pd-catalyzed trifluoromethylationFluorinated kinase inhibitors

Data Contradiction Analysis

Why do reported melting points vary for halogenated pyrrolopyrazines?

Differences arise from:

  • Polymorphism : Recrystallize from pentane vs. EtOAc to isolate stable forms .
  • Hydration : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrate formation .

What computational tools predict reactivity trends for this scaffold?

  • DFT (Gaussian) : Calculate Fukui indices to identify electrophilic (C6) vs. nucleophilic (N2) sites .
  • Molecular docking (AutoDock) : Model halogen bonding with protein targets (e.g., Br···O=C interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.